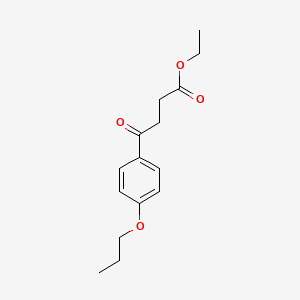

4-氧代-4-(4-丙氧基苯基)丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various ethyl butanoate derivatives has been explored in the provided papers. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator, with its structure confirmed using various spectroscopic techniques . Similarly, a multistep synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was developed, starting from commercially available l-DOPA . Another study reported the synthesis of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, with their structures characterized by NMR and X-ray diffraction . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using a variety of techniques. For example, FT-IR, NMR, and ESI-MS were used to confirm the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . X-ray diffraction was employed to determine the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, revealing a one-dimensional parallel structure . The structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was also elucidated, showing the compound exists as the enamine tautomer in the solid state .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving ethyl butanoate derivatives. The chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate resulted in the formation of novel (1H-1,2,3-triazol-5-yl)acetic acids . The decomposition reactions of model biofuels, including ethyl propanoate, were studied, revealing the lowest energy decomposition path and potential energy barriers . The synthesis of 4-phenyl-2-butanone from ethyl acetoacetate through a series of reactions, including Claisen's condensation and substitution reactions, was also described .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed using computational methods and experimental techniques. Density functional theory (DFT) was used to calculate molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . The enthalpies of formation and bond dissociation energies for ethyl propanoate were estimated using the CBS-QB3 method . The herbicidal activities of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates were evaluated, with one compound showing comparable activity to a commercial herbicide .

科学研究应用

化学选择性反应

4-氧代-4-(4-丙氧基苯基)丁酸乙酯已在化学选择性反应中得到探索。例如,Pokhodylo、Matiychuk 和 Obushak(2009 年)研究了芳基叠氮化物与 3-氧代-4-(三苯基甲基)丁酸乙酯的反应,发现它化学选择性地形成两种可能的异构体之一,从而合成新型的 (1H-1,2,3-三唑-5-基)乙酸 (Pokhodylo 等,2009)。

纳流体中的光敏保护基团

Ali 等人(2012 年)利用衍生物 4-氧代-4-(芘-4-基甲氧基)丁酸作为光敏保护基团,在纳流体器件中展示了光学选通。这种创新应用涉及合成离子通道,其中辐照去除疏水分子,从而实现离子物种的紫外光触发传输 (Ali 等,2012)。

新型合成方法

4-氧代-4-(4-丙氧基苯基)丁酸乙酯已成为新型合成方法中不可或缺的一部分。Harikrishnan 等人(2013 年)展示了微波介导、无催化剂和无溶剂的区域选择性 Biginelli 反应,用于合成新型四氢嘧啶 (Harikrishnan 等,2013)。

新化合物中的荧光性质

Krzyżak、Śliwińska 和 Malinka(2015 年)合成了新化合物,包括 4-氧代-4-(4-丙氧基苯基)丁酸乙酯的衍生物,探索了它们在不同溶剂中的荧光性质。这些发现突出了在光学材料和传感技术中的潜在应用 (Krzyżak 等,2015)。

酶活性和抑制剂

在生物化学领域,Nazir 等人(2018 年)研究了涉及 4-(1H-吲哚-3-基)丁酸乙酯的吲哚基杂二唑支架。他们对脲酶抑制剂的研究展示了这些化合物显着的治疗潜力 (Nazir 等,2018)。

属性

IUPAC Name |

ethyl 4-oxo-4-(4-propoxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFWLZBMOHKLTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605848 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

CAS RN |

39496-81-6 |

Source

|

| Record name | Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)